![molecular formula C17H21NO3 B1262260 N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. It is an enantiomer of a N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Potential
A study by Helal et al. (2013) investigated a range of 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds showed comparable efficacy to standard agents like Ampicillin and Flucanazole in certain cases. This research highlights the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).
Melatonin Receptor Ligands
Chu et al. (2002) synthesized a series of naphthalenic melatonin receptor ligands, which included compounds similar to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide. These ligands exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors, suggesting potential applications in the study of melatonin-related biological processes and disorders (Chu et al., 2002).
Herbicide Metabolism and Impact
Murphy et al. (1973) explored the metabolism of a herbicide structurally related to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide in tomato plants. Their findings revealed the conversion of the herbicide into water-soluble metabolites, with a significant portion forming hexose conjugates. This study provides insight into how similar compounds are metabolized in plants and their environmental impact (Murphy et al., 1973).
Phototransformation in Environmental Contexts
Aguer et al. (1998) analyzed the phototransformation of napropamide, a compound with structural similarities to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide, in aqueous solutions. They identified major photoproducts and their contributions to toxicity. Such studies are crucial for understanding the environmental fate of these compounds (Aguer et al., 1998).
Pesticide Detection and Environmental Monitoring
Tran et al. (2012) designed a new electrochemical immunosensor using a monomer similar in structure to N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide for pesticide detection. This research is significant for environmental monitoring and developing new detection methods for similar compounds (Tran et al., 2012).
Eigenschaften
Produktname |
N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
N-[(2S)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20)/t13-/m0/s1 |
InChI-Schlüssel |
HEPRAZQZDVDTHU-ZDUSSCGKSA-N |
Isomerische SMILES |
CCC(=O)NC[C@@H](CO)C1=CC=CC2=C1C=C(C=C2)OC |
Kanonische SMILES |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



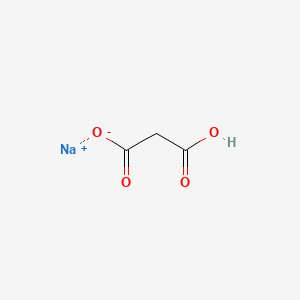
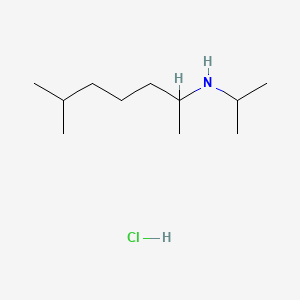
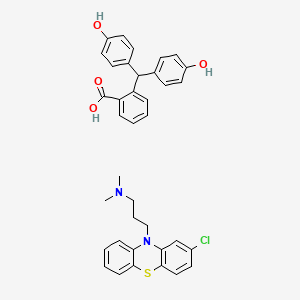
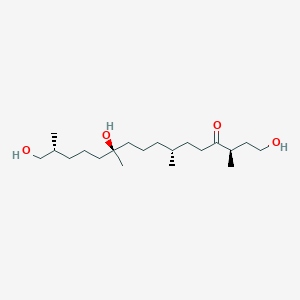
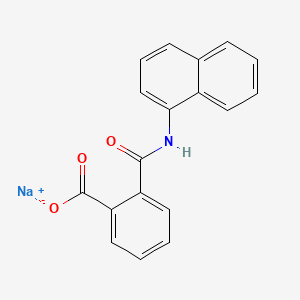
![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1262186.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
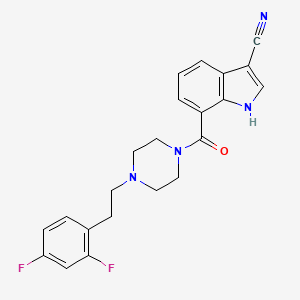
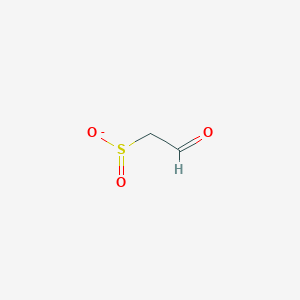
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)